4-Hydroxybenzenesulfonamide
Overview
Description
4-Hydroxybenzenesulfonamide, also known as p-Hydroxybenzenesulfonamide, is a compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 g/mol . It is characterized by the presence of both hydroxyl and sulfonamide functional groups, making it a versatile compound in various chemical reactions and applications .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxybenzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH and fluid balance in the body .
Mode of Action
This compound interacts with its target, carbonic anhydrase, by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Pharmacokinetics
The compound’s molecular weight of 17319 Da suggests that it may have good bioavailability, as molecules under 500 Da are generally well-absorbed .
Result of Action
The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can lead to changes at the molecular and cellular levels, potentially affecting processes such as pH and fluid balance.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its binding to carbonic anhydrase . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzenesulfonamide has been found to interact with carbonic anhydrases, a type of zinc-containing metalloenzyme . It binds to these enzymes with high affinity, forming a coordination bond between its negatively charged amino group and the zinc ion in the enzyme . This interaction also involves the formation of hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Cellular Effects
The interaction of this compound with carbonic anhydrases can have significant effects on cellular processes. Carbonic anhydrases play a crucial role in maintaining pH and CO2 balance within cells, and their inhibition can disrupt these balances
Molecular Mechanism
The molecular mechanism of this compound involves its binding to carbonic anhydrases. The negatively charged amino group of the compound forms a coordination bond with the zinc ion in the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonic anhydrases
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzenesulfonamide can be synthesized through several methodsThe reaction typically involves the use of sulfuric acid and ammonia under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
4-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.
4-Methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxyl group.
4-Chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a hydroxyl group.
Uniqueness: 4-Hydroxybenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and reactivity in various chemical reactions, while the sulfonamide group provides specific binding interactions with biological targets .
Properties
IUPAC Name |
4-hydroxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H,(H2,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCLGLKRZLKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061797 | |
Record name | Benzenesulfonamide, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-43-8 | |
Record name | 4-Hydroxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1576-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxybenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hydroxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-HYDROXYBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IIT7R7VPJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxybenzenesulfonamide in color-forming technologies?
A: this compound plays a crucial role as a color developer in pressure-sensitive recording materials. Research indicates its incorporation into color-forming sheets, specifically within the color-forming layer alongside a semi-synthetic solid acid. This specific type of acid is derived from acid-treated clay minerals with a laminar structure, where the silica content ranges from 82% to 96.5% by dry weight []. This composition highlights the compound's ability to interact with specific acidic environments to generate color, making it relevant for applications like carbonless copy paper and thermal printing.
Q2: How is this compound used in the synthesis of complex organic dyes?
A: The synthesis of "Acid Alizarin Violet N" derivatives relies on this compound as a key precursor. One method involves a multi-step process starting with the chlorosulfonation of 2-nitroanisole. This leads to the formation of 4-methoxy-3-nitrobenzenesulfonyl chloride, which then undergoes a reaction with N-butyl(3-phenylpropyl) amine to produce a specific benzenesulfonamide derivative []. Further modifications of this derivative, including hydrolysis, reduction, diazotization, and finally, coupling with 2-naphthol, result in the formation of complex azo dyes like N-Butyl-N-(3-phenylpropyl)-4-hydroxy-3-(2-hydroxy-1-naphthyl) azobenzenesulfonamide []. This highlights the compound's versatility as a building block for synthesizing complex molecules with potential applications in various fields, including textiles and inks.
Q3: Is there evidence of this compound interacting with biological systems?
A: Yes, research has explored the interaction of this compound with Human Carbonic Anhydrase II (HCA II), a zinc-containing metalloenzyme found in various tissues []. While the specific details of this interaction are not elaborated upon in the provided abstract, the formation of a complex between HCA II and this compound suggests its potential as an enzyme inhibitor. This finding opens avenues for investigating its potential therapeutic applications, particularly in conditions where HCA II activity is dysregulated.
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